4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran
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Overview
Description
4,9-Dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran is a chemical compound with the molecular formula C₁₈H₁₄OS It features a unique structure that includes a thiophene ring fused to an indeno-pyran system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran typically involves the condensation of appropriate precursors under specific conditions. One common method involves the use of a multicomponent reaction, such as the Chichibabin pyridine synthesis . This reaction can be carried out using 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate as starting materials. The reaction is usually performed in a solvent like chloroform, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
4,9-Dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,9-Dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran is not fully understood, but it is believed to interact with various molecular targets and pathways. In organic electronics, its high π-electron density and planar structure facilitate efficient charge transport . In medicinal applications, the compound may interact with specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene derivative with applications in organic electronics.
Benzo[d]imidazo[2,1-b]thiazole: A compound with similar structural features and potential medicinal applications.
Uniqueness
4,9-Dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran is unique due to its specific fusion of a thiophene ring with an indeno-pyran system. This structure imparts distinct electronic properties that are advantageous in various applications, particularly in organic electronics and material science.
Properties
CAS No. |
62096-54-2 |
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Molecular Formula |
C18H14OS |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4,9-dimethyl-2-thiophen-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C18H14OS/c1-11-10-15(16-8-5-9-20-16)19-18-12(2)13-6-3-4-7-14(13)17(11)18/h3-10H,1-2H3 |
InChI Key |
FNECGLWIDLWPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CS4)C |
Origin of Product |
United States |
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